4-Hydroxycoumarin
Overview
Description
4-Hydroxycoumarin is a coumarin derivative with a hydroxy group at the 4-position. It is an important fungal metabolite derived from the precursor coumarin. This compound is notable for its role in the production of the natural anticoagulant dicoumarol .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxycoumarin is Vitamin K 2,3-epoxide reductase , an enzyme found in liver microsomes . This enzyme plays a crucial role in the recycling of vitamin K to its active form .
Mode of Action
This compound acts by inhibiting the enzyme Vitamin K epoxide reductase . This inhibition depletes the amount of reduced vitamin K in tissues .
Biochemical Pathways
This compound affects the normal metabolism of vitamin K in the body . It inhibits the enzyme vitamin K epoxide reductase, which recycles vitamin K to its active form .
Pharmacokinetics
It’s known that the compound is metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily anticoagulant . By depleting reduced vitamin K in tissues, this compound inhibits the action of vitamin K-dependent enzymes, which are critically involved in the production of active forms of certain clotting factors . This results in an anticoagulant effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . Furthermore, the presence of naturally occurring formaldehyde allows attachment of a second this compound molecule, giving the semi-dimer the motif of the drug class .
Biochemical Analysis
Biochemical Properties
4-Hydroxycoumarin interacts with various enzymes and proteins. The primary mechanism of the this compound drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to impact HepG2 hepatocellular carcinoma cells, influencing their viability, proliferation, and adhesion . It also affects gene expression of cellular behavior parameters .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. The primary mechanism of action of this compound drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from malonyl-CoA and 2-hydroxybenzoyl-CoA by the enzyme this compound synthase .
Transport and Distribution
It is known that coumarins can be metabolized by conjugation with glucuronic acid or sulfate groups, making these conjugates more water-soluble and readily excreted from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycoumarin can be synthesized using various methods. One common method involves the reaction of o-hydroxyacetophenone with diethyl carbonate . Another method uses simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds .
Industrial Production Methods: Industrial production often involves the use of green chemistry principles, such as using green solvents and catalysts . The Pechmann condensation, Knoevenagel condensation, and Perkin reaction are some of the conventional methods used in the synthesis of coumarin derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycoumarin undergoes various types of reactions, including:
Oxidation: It can react with hydroxyl radicals in the environment, leading to deprotonation and diffusion effects.
Substitution: The compound can participate in Mannich reactions, coupling reactions, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals in aqueous and lipidic environments.
Substitution: Mannich bases, coupling agents, and halogenating agents.
Major Products:
Oxidation: Less toxic products compared to the parent compound.
Substitution: Various heterocyclic compounds and annulated 4H-pyrans.
Scientific Research Applications
4-Hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, antiviral, and antitumor activities.
Medicine: It is the core structure of anticoagulants like warfarin and brodifacoum.
Industry: It is used in the production of dyes and liquid crystals.
Comparison with Similar Compounds
4-Hydroxycoumarin is unique due to its specific structure and biological activities. Similar compounds include:
Dicoumarol: A natural anticoagulant produced through the fermentation of this compound.
Warfarin: A synthetic anticoagulant with a simple phenyl group at the 3-position.
Brodifacoum: A second-generation anticoagulant used as a rodenticide.
These compounds share the core structure of this compound but differ in their substituents and specific applications.
Properties
IUPAC Name |
4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXUWQIVKSKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061472, DTXSID50944748 | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
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Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Hydroxycoumarin | |
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CAS No. |
1076-38-6, 22105-09-5 | |
Record name | 4-Hydroxycoumarin | |
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Record name | 4-Hydroxycoumarin | |
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Record name | 4-hydroxycoumarin | |
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Record name | 4-Hydroxycoumarin | |
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Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
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Record name | 4-hydroxycoumarin | |
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Record name | 4-HYDROXYCOUMARIN | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Hydroxycoumarin and its derivatives exert their primary pharmacological effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). [, ] This enzyme is crucial for the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKORC1, 4-hydroxycoumarins reduce the availability of the active form of vitamin K, leading to the production of inactive clotting factors and thereby inhibiting blood coagulation. []
A:
- Spectroscopic data:
- Solubility: this compound exhibits low solubility in water, but its solubility can be enhanced in organic solvents such as ethanol or dimethylformamide. [, ]
- Inclusion complexes: Formulating this compound into inclusion complexes with cyclodextrins can significantly improve its solubility and stability. []
- Condensation reactions: this compound readily condenses with aldehydes to form biscoumarins, valuable compounds with diverse biological activities. [, , , , , ]
- Nucleophilic addition: The nucleophilic nature of the 4-hydroxy group allows for the addition of this compound to activated alkenes like Baylis-Hillman adducts, leading to the formation of substituted coumarins. []
- Electrophilic substitution: The electron-rich aromatic ring of this compound can undergo electrophilic substitution reactions, allowing for further functionalization. [, , ]
ANone: Computational methods have played a significant role in understanding the properties and behavior of this compound and its derivatives:
- DFT Calculations: Density Functional Theory (DFT) calculations are extensively used to predict the chemical reactivity, stability, and electronic properties of this compound and its derivatives. [, ]
- Molecular Docking: Docking studies are employed to understand the binding interactions of this compound derivatives with their biological targets, such as VKORC1, providing insights into structure-activity relationships. [, ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities, aiding in the design of new and more potent analogs. [, , ]
ANone: The biological activity of this compound can be significantly influenced by structural modifications:
- 3-Position Substitution: Substitutions at the 3-position of the coumarin ring greatly impact the anticoagulant activity. For example, introducing bulky aromatic groups often enhances the potency. [, , , , ]
- 4-Hydroxy Group: The presence of the 4-hydroxy group is crucial for activity, as it participates in key interactions with the target enzyme. [, , ]
- Other Modifications: Introducing various substituents on the benzene ring of the coumarin scaffold, altering the central linker in biscoumarins, and incorporating heteroatoms can all modulate the potency, selectivity, and pharmacokinetic properties. [, , , , ]
ANone: While this compound is generally stable in solid form, it is susceptible to degradation under certain conditions:
- Hydrolysis: The lactone ring of this compound can undergo hydrolysis, particularly in alkaline conditions. [, , ]
- Oxidation: The compound can be prone to oxidation, especially in the presence of light and air. []
- Formulation Strategies: Several approaches can enhance its stability and bioavailability:
- Inclusion Complexes: Formulating this compound into inclusion complexes with cyclodextrins can significantly improve its solubility and stability in aqueous solutions. []
- Solid Dispersions: Incorporating this compound into solid dispersions with suitable carriers can enhance its dissolution rate and bioavailability. []
ANone: this compound and its derivatives, particularly those used as rodenticides, require careful handling and disposal due to their potential toxicity:
- Toxicity: These compounds can cause severe bleeding in humans and animals upon ingestion. [, ] Therefore, strict safety protocols must be followed during synthesis, handling, storage, and disposal.
- Environmental Impact: Improper disposal of this compound-based rodenticides can contaminate water sources and pose risks to wildlife. [] Therefore, it's crucial to adhere to recommended waste management practices and explore eco-friendly alternatives.
ANone:
- Absorption: this compound is well-absorbed after oral administration. [, ]
- Distribution: The compound is widely distributed in the body and readily crosses the placental barrier. []
- Metabolism: It undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes. [, ] Polymorphisms in these enzymes, particularly CYP2C9, can significantly influence individual responses to this compound anticoagulants. []
- Excretion: Metabolites are primarily excreted in the urine and feces. []
ANone: this compound and its derivatives have been extensively studied for their anticoagulant activity:
- In vitro assays: Various in vitro assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are routinely used to assess the anticoagulant potency of this compound derivatives. [, ]
- Animal models: Rodent models are commonly used to evaluate the in vivo efficacy and safety of this compound anticoagulants. [, , ] Rabbits have also been employed to study the pharmacokinetics and pharmacodynamics of these agents. []
A: Resistance to this compound anticoagulants, primarily in rodents, is a well-documented phenomenon. [, ]
- VKORC1 Mutations: Mutations in the VKORC1 gene are the most common mechanism of resistance. These mutations can reduce the binding affinity of 4-hydroxycoumarins to the enzyme, rendering them less effective. []
- Cross-resistance: Cross-resistance among different this compound derivatives is frequently observed, meaning that resistance to one compound often confers resistance to others in this class. []
ANone: The primary toxicity of this compound and its derivatives stems from their anticoagulant action.
- Bleeding: Excessive bleeding is the most serious adverse effect, which can occur even with therapeutic doses. [, ] Careful monitoring of coagulation parameters is essential during therapy.
- Teratogenicity: this compound derivatives have been shown to be teratogenic in animals. [] Therefore, their use is contraindicated during pregnancy.
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